molecular formula C15H15N3S B5874709 (E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine

(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine

Cat. No.: B5874709
M. Wt: 269.4 g/mol
InChI Key: GNFJUCMKKLIXBE-LFIBNONCSA-N
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Description

(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine is a synthetic organic compound that features a benzimidazole core linked to a thiophene ring via a methanimine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using propyl halides in the presence of a base such as potassium carbonate.

    Formation of Methanimine Bridge: The final step involves the condensation of the alkylated benzimidazole with thiophene-2-carbaldehyde under basic conditions to form the methanimine bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanimine bridge can be reduced to form the corresponding amine.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Nitrated or halogenated derivatives of the benzimidazole core.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine depends on its specific application:

    Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it can coordinate to metal centers, altering their electronic properties and facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as (E)-N-(1-methylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine share a similar core structure but differ in the alkyl substituent.

    Thiophene Derivatives: Compounds like (E)-N-(1-propylbenzimidazol-2-yl)-1-furan-2-ylmethanimine have a similar structure but with a furan ring instead of thiophene.

Uniqueness

(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine is unique due to its specific combination of a benzimidazole core, a propyl substituent, and a thiophene ring. This unique structure may confer distinct electronic and steric properties, making it suitable for specific applications in catalysis, drug development, and materials science.

Properties

IUPAC Name

(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h3-8,10-11H,2,9H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFJUCMKKLIXBE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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